cAMP Phosphodiesterase Inhibition – 6.3× Theophylline Potency of the 2-Benzylthio Series
The 2-benzylthio-5,7-disubstituted analog 2-(benzylthio)-5-methyl-7-(dimethylamino)-1,2,4-triazolo[1,5-a]pyrimidine (15a) inhibited cAMP PDE isolated from rabbit heart with a potency 6.3 times greater than theophylline, a classical PDE inhibitor [1]. This direct head-to-head comparison demonstrates that introduction of the benzylthio group onto the triazolopyrimidine core dramatically enhances PDE inhibitory activity, providing a strong rationale for prioritizing the 2-benzylthio scaffold over theophylline or unsubstituted triazolopyrimidines.
| Evidence Dimension | cAMP PDE inhibitory potency relative to theophylline |
|---|---|
| Target Compound Data | Compound 15a (2-benzylthio-5-methyl-7-dimethylamino-analog): 6.3× theophylline potency |
| Comparator Or Baseline | Theophylline (standard PDE inhibitor) |
| Quantified Difference | 6.3-fold greater potency |
| Conditions | cAMP PDE isolated from rabbit heart; enzyme inhibition assay |
Why This Matters
This establishes the 2-benzylthio-substituted triazolopyrimidine scaffold as a substantially more potent PDE inhibitor than theophylline, guiding procurement for cardiovascular PDE inhibitor lead generation.
- [1] Novinson T, Springer RH, O'Brien DE, Scholten MB, Miller JP, Robins RK. 2-(Alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors with potential as new cardiovascular agents. J. Med. Chem. 1982;25(4):420-426. View Source
